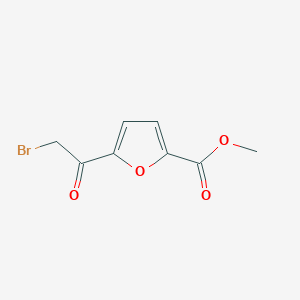

2-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

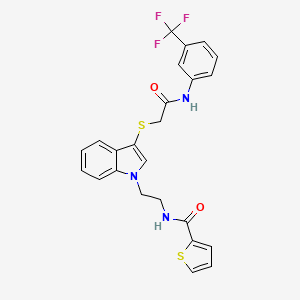

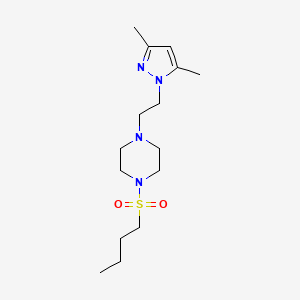

2-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine (MMS) is a synthetic compound that has been studied extensively in recent years due to its potential applications in various scientific fields. MMS is a white crystalline solid with a molecular weight of 238.3 g/mol, and it is soluble in aqueous solutions of ethanol, acetone, and ethyl acetate. It is a highly polar compound due to its two sulfonyl groups, and it has a melting point of approximately 106°C.

Scientific Research Applications

Antimicrobial Activity : A study described the synthesis of novel derivatives involving 2-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine, which showed significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Mallikarjunaswamy et al., 2017).

Cardiovascular Biology : Another research focused on a derivative of this compound, exploring its slow-releasing hydrogen sulfide properties. The study highlighted its utility in understanding the cardiovascular effects of hydrogen sulfide, indicating potential therapeutic applications in cardiovascular diseases (Li et al., 2008).

Organic Synthesis : A paper detailed the synthesis of substituted 2-morpholino-2-trifluoromethylchroman-4-ones, showcasing the compound's role in facilitating complex chemical reactions. This points to its importance in synthetic organic chemistry (Sosnovskikh & Usachev, 2001).

Antimicrobial and Modulating Activity : Research demonstrated the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine, a related compound, against various microorganisms. This underlines its potential in addressing multi-drug resistant strains in medical applications (Oliveira et al., 2015).

Molluscicidal Agent : A compound structurally similar to 2-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine was synthesized and found to have significant molluscicidal effects. This opens up possibilities for its use in agricultural and pest control applications (Duan et al., 2014).

properties

IUPAC Name |

2-methoxy-4-morpholin-4-ylsulfonylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-16-11-8-9(2-3-10(11)12)18(14,15)13-4-6-17-7-5-13/h2-3,8H,4-7,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZIPUYQHEQYYPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine](/img/structure/B2377215.png)

![4-(5-Benzoyl-1H-benzo[d]imidazol-2-yl)benzonitrile](/img/structure/B2377221.png)

![2-amino-4-(2,3-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2377223.png)

![5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole](/img/structure/B2377225.png)

![1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-3-nitrobenzene](/img/structure/B2377229.png)